2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid
Description
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid (BCH; CAS 20448-79-7) is a bicyclic non-proteinogenic α-amino acid with a norbornane backbone. Its molecular formula is C₈H₁₃NO₂, and it is recognized for its role as a competitive inhibitor of L-type amino acid transporters (LAT1/SLC7A5 and LAT2/SLC7A8), which mediate cellular uptake of neutral amino acids . BCH blocks transport of nonpolar amino acids, modulates insulin secretion, and inhibits flavoprotein oxidases . Its stereochemistry (endo/exo or α/β isomers) significantly impacts biological activity, as demonstrated in studies on dopaminergic neurons and cancer metabolism .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-3-4-1-2-5(6)7(4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
InChI Key |
ADRXIUGRBQVNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Amination: The norbornene is subjected to amination reactions to introduce the amino group at the desired position.
Carboxylation: The carboxyl group is then introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Synthesis of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic Acid
The synthesis of BCH has been the subject of various studies, focusing on stereoselective methods that yield high diastereoselectivity. A notable approach involves substrate-controlled α-carboxylation of norbornene monoester, leading to the formation of asymmetric diester intermediates with substantial diastereoselectivity (up to 35:1) . This method utilizes sequential chemoselective ester cleavage and Curtius rearrangement to produce the desired amino acid compound efficiently.
Biochemical Properties
Mechanism of Action
BCH acts primarily as an activator of glutamate dehydrogenase (GDH), a mitochondrial enzyme crucial for insulin secretion. Research indicates that BCH enhances glucose-stimulated insulin secretion (GSIS) and protects pancreatic β-cells from glucolipotoxicity . It achieves this by maintaining the TCA cycle intermediate pool and reducing β-cell apoptosis under high-glucose conditions.
Inhibition of Amino Acid Transporters
BCH functions as an inhibitor of large neutral amino acid transporters (LAT1). This inhibition can suppress tumor progression by limiting amino acid uptake in cancer cells, thus inducing apoptosis .
Diabetes Research
BCH has been extensively studied for its effects on glycemic control and insulin secretion. In diabetic mouse models (db/db mice), BCH treatment improved glycemic control by enhancing insulin secretion and preserving islet architecture . Long-term administration resulted in increased insulin-positive β-cell ratios and reduced β-cell death, highlighting its potential as a therapeutic agent for diabetes management.
Cancer Research
The role of BCH as a LAT1 inhibitor presents promising avenues for cancer research. By suppressing amino acid transport, BCH can potentially hinder tumor growth and promote apoptosis in cancer cells . Studies have shown that this compound may be effective in various cancer types, suggesting its utility in developing novel anticancer therapies.
Neuroscience
Research indicates that BCH may influence neurotransmitter systems due to its ability to modulate amino acid transporters. This modulation can affect neuronal health and function, making BCH a candidate for investigating neurological disorders .
Case Studies
Mechanism of Action
The mechanism of action of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate glutamate dehydrogenase, a mitochondrial enzyme that plays a crucial role in insulin secretion and glucose metabolism . This activation can lead to improved insulin secretion and glycemic control, making it a potential candidate for the treatment of diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Bicyclo[2.2.1]heptane Family
Table 1: Key Structural and Functional Differences
Pharmacological and Mechanistic Differences
- LAT1 Inhibition: BCH’s efficacy in blocking LAT1 (Ki ~10–50 μM) contrasts with 2-aminobicyclo[3.2.0]heptane derivatives (e.g., penicillanic acids), which target bacterial cell walls instead of transporters .
- Blood-Brain Barrier (BBB) Studies: BCH inhibits phenylalanine transport at the human BBB (Km ~0.30 μM), while analogs like N-methylaminoisobutyric acid target the ASC system, underscoring system-specific interactions .
- Cancer Metabolism: BCH depletes intracellular amino acids in tumors, synergizing with chemotherapy.
Biological Activity
2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid, also known as BCH (Bicyclic Compound with a Carboxylic Acid), is a bicyclic amino acid that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
1. Inhibition of LAT1 Transporter
Research indicates that this compound acts as an inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the transport of essential amino acids across cell membranes, particularly in cancer cells where it is often overexpressed. Inhibition of LAT1 may disrupt amino acid supply to tumors, offering a potential strategy for cancer therapy .
2. Neuroprotective Effects
Studies have suggested that BCH may possess neuroprotective properties, particularly in models of oxidative stress and glucose toxicity. For instance, it has been shown to protect pancreatic β-cells from high-glucose-induced damage by activating glutamate dehydrogenase (GDH), which plays a pivotal role in insulin secretion . This protective effect includes reducing β-cell apoptosis and preserving insulin gene expression under stress conditions.
Case Study: Effects on β-Cell Function
A significant study investigated the effects of BCH on β-cell function in diabetic db/db mice. The treatment with BCH (0.7 g/kg) resulted in:
- Improved glucose tolerance.
- Enhanced glucose-stimulated insulin secretion (GSIS).
- Preservation of β-cell integrity as evidenced by increased insulin-positive cells and reduced apoptosis markers .
The results highlight BCH's potential as a therapeutic agent in managing diabetes by improving insulin secretion and protecting β-cell health.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bicyclic structure with amine and carboxyl groups | LAT1 inhibitor; neuroprotective effects |
| 3-Aminobicyclo[3.3.1]nonane-4-carboxylic acid | Larger bicyclic system | Potential applications in different metabolic pathways |
| 3-Aminobicyclo[3.3.0]octane-6-carboxylic acid | Smaller bicyclic system | Distinct pharmacological profiles |
This table illustrates the diversity within the bicyclic amino acids family while emphasizing the specific applications of BCH in research and potential clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
